molecular formula C10H10N2O2 B14814171 3-Cyclopropoxy-6-methoxypicolinonitrile

3-Cyclopropoxy-6-methoxypicolinonitrile

Cat. No.: B14814171
M. Wt: 190.20 g/mol
InChI Key: SVDMYBCYVTXXDH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-methoxypicolinonitrile is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a picolinonitrile core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-methoxypicolinonitrile typically involves the reaction of 3-hydroxy-6-methoxypicolinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-methoxypicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The cyclopropoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-Cyclopropoxy-6-methoxypicolinonitrile has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-methoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-6-methoxypyridine: Similar structure but with a pyridine core.

    3-Cyclopropoxy-6-methoxybenzonitrile: Similar structure but with a benzonitrile core.

Uniqueness

3-Cyclopropoxy-6-methoxypicolinonitrile is unique due to its specific combination of functional groups and the picolinonitrile core, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-cyclopropyloxy-6-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-13-10-5-4-9(8(6-11)12-10)14-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

SVDMYBCYVTXXDH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)OC2CC2)C#N

Origin of Product

United States

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